methyl 4-({[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]carbamoyl}formamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]carbamoyl}formamido)benzoate is a complex organic compound with a unique structure that includes multiple dimethylamino groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]carbamoyl}formamido)benzoate typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzoic acid with methyl chloroformate to form the methyl ester. This intermediate is then reacted with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates or amides.
Scientific Research Applications
Methyl 4-({[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]carbamoyl}formamido)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. Additionally, the benzoate ester moiety can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(dimethylamino)benzoate
- Ethyl 4-(dimethylamino)benzoate
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
Methyl 4-({[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]carbamoyl}formamido)benzoate is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-25(2)18-12-8-15(9-13-18)19(26(3)4)14-23-20(27)21(28)24-17-10-6-16(7-11-17)22(29)30-5/h6-13,19H,14H2,1-5H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWFPDRIEKACEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.